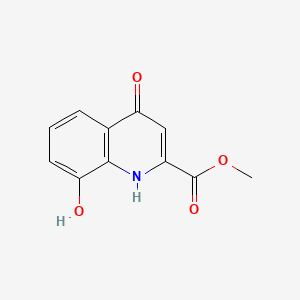

Methyl 4,8-dihydroxyquinoline-2-carboxylate

Overview

Description

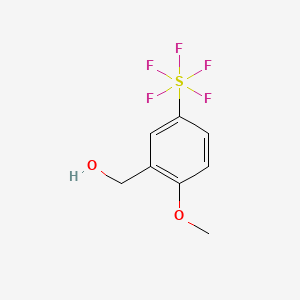

“Methyl 4,8-dihydroxyquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H9NO4 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular weight of “Methyl 4,8-dihydroxyquinoline-2-carboxylate” is 219.2 . The InChI code for this compound is 1S/C11H9NO4/c1-16-11(15)7-5-9(14)6-3-2-4-8(13)10(6)12-7/h2-5,13H,1H3,(H,12,14) .

Physical And Chemical Properties Analysis

“Methyl 4,8-dihydroxyquinoline-2-carboxylate” has a molecular weight of 219.2 . It is stored at a temperature of 28°C .

Scientific Research Applications

Medicinal Chemistry

Methyl 4,8-dihydroxyquinoline-2-carboxylate has been identified as a precursor in the biosynthesis of various bioactive compounds. For instance, it is related to 8-hydroxyquinoline-2-carboxylic acid, which acts as an iron chelator and has been found in the gut of certain insects . This compound is also a precursor to antibiotics like cinropeptin and antitumor compounds such as thiocoralin .

Organic Synthesis

In the realm of synthetic organic chemistry, this compound is valuable for its role in the synthesis of quinoline derivatives. These derivatives are crucial for creating greener and more sustainable chemical processes, including microwave-assisted synthesis, solvent-free reactions, and photocatalytic synthesis .

Industrial Chemistry

Quinoline derivatives, including Methyl 4,8-dihydroxyquinoline-2-carboxylate, are important in industrial chemistry for their applications in creating more environmentally friendly synthesis pathways. They serve as intermediates in important industrial processes like nitration, bromination, and oxidation reactions .

Material Science

In material science, Methyl 4,8-dihydroxyquinoline-2-carboxylate can be utilized in the development of new materials, especially those requiring specific organic molecules with particular electronic or structural properties. Its role in this field, however, requires further exploration to determine specific applications .

Analytical Chemistry

This compound is used in analytical chemistry as a standard or reference material. It helps in the calibration of instruments and ensures the accuracy of analytical methods, particularly in pharmaceutical testing .

Chromatography

Methyl 4,8-dihydroxyquinoline-2-carboxylate may be used in chromatographic techniques as a reference compound to help identify and quantify similar compounds in complex mixtures. Its unique properties allow for precise separation and analysis .

Life Science Research

In life science research, compounds like Methyl 4,8-dihydroxyquinoline-2-carboxylate are studied for their biological activities. They are often part of metabolic pathways in organisms and can be used to study biological processes or as tools in biochemistry and molecular biology .

Chemical Synthesis

This compound is also significant in the broader field of chemical synthesis. It can be used as a building block for the construction of complex molecules, playing a vital role in the synthesis of new chemical entities with potential applications in various fields .

Safety and Hazards

The safety data sheet for a related compound, 4,8-Dihydroxyquinoline-2-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

methyl 8-hydroxy-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-11(15)7-5-9(14)6-3-2-4-8(13)10(6)12-7/h2-5,13H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWQGCSEQFBFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,8-dihydroxyquinoline-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1455985.png)

![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline](/img/structure/B1455986.png)

![3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine](/img/structure/B1455992.png)

![Methyl 2-[4-hydroxy-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1455998.png)